Bromo-PEG9-Boc
Description
Overview of Polyethylene (B3416737) Glycol (PEG) Architecture and Its Role in Bioconjugation Chemistry
Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O–). axispharm.comchempep.com Due to its unique properties, including high solubility in aqueous solutions, low toxicity, and minimal immunogenicity, PEG has become a cornerstone in biomedical and pharmaceutical research. chempep.commdpi.commdpi.com The process of covalently attaching PEG chains to molecules like proteins, peptides, or nanoparticles is known as "PEGylation." nih.gov This technique is widely employed to enhance the pharmacokinetic profiles of therapeutic agents. nih.gov By increasing the hydrodynamic volume of a molecule, PEGylation can reduce its renal clearance, thereby extending its circulation time in the bloodstream. chempep.com Furthermore, the hydration shell formed around the PEGylated molecule can shield it from proteolytic enzymes and the immune system, a phenomenon often described as a "stealth effect". chempep.com
The architecture of PEG polymers can be tailored to specific applications and includes several geometries:
Linear PEGs: These consist of a single, straight chain and are commonly used for standard PEGylation and bioconjugation. axispharm.com
Branched PEGs: Featuring multiple PEG chains connected to a central core, these structures offer increased steric hindrance and potentially higher solubility compared to their linear counterparts. axispharm.com Y-shaped PEGs are a specific type of branched polymer often used in PEGylation for improved in-vivo stability.
Multi-arm PEGs: With four, six, or eight PEG chains radiating from a central point, these are frequently used to form hydrogels for applications in tissue engineering and drug delivery. jenkemusa.com
The versatility of PEG is further expanded by the ability to modify its terminal hydroxyl groups with various reactive functionalities, enabling a wide range of conjugation chemistries. nih.gov
Significance of Heterobifunctional PEG Linkers in Targeted Molecular Design
Heterobifunctional PEG linkers are a specialized class of PEG derivatives that possess two different reactive functional groups at either end of the polymer chain, represented by the general structure X–PEG–Y. jenkemusa.comcd-bioparticles.netjenkemusa.com This dual reactivity is crucial for advanced molecular engineering, as it allows for the precise and sequential conjugation of two different molecular entities. axispharm.com These linkers act as flexible, water-soluble spacers that connect distinct components, such as a targeting moiety and a therapeutic payload. jenkemusa.combiochempeg.com
The significance of heterobifunctional PEG linkers is particularly evident in the development of sophisticated therapeutic constructs:
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. Heterobifunctional PEGs are often used as the linker to connect the antibody and the drug, enhancing the solubility and stability of the final conjugate. jenkemusa.comcd-bioparticles.netjenkemusa.com
PROTACs (Proteolysis Targeting Chimeras): These are novel therapeutic agents designed to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to degrade specific target proteins. biochempeg.comgoogle.commybiosource.com A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. biochempeg.commybiosource.com Heterobifunctional PEGs are frequently employed as these linkers, providing the necessary spacing and physical properties to facilitate the formation of the key ternary complex (Target Protein-PROTAC-E3 Ligase). google.comjenkemusa.com
The PEG component of these linkers imparts favorable properties like enhanced water solubility and biocompatibility to the entire construct. jenkemusa.combiochempeg.com The length of the PEG chain can be precisely controlled, allowing for the optimization of the distance between the two conjugated molecules to achieve maximum efficacy. jenkemusa.com
Contextualizing Bromo-PEG9-Boc as a Versatile Building Block in Chemical Synthesis and Chemical Biology Research
This compound is a prime example of a heterobifunctional PEG linker designed for advanced applications in chemical synthesis and chemical biology. medchemexpress.comchemicalbook.com As an organic building block, it provides chemists with a ready-to-use component for the modular assembly of complex molecular architectures. sigmaaldrich.com
The structure of this compound contains three key components:
A Bromo (Br) group: The bromide at one terminus serves as an excellent leaving group for nucleophilic substitution reactions. chemicalbook.comaxispharm.com This allows for the straightforward attachment of the linker to molecules containing nucleophiles like thiols or amines. axispharm.com
A nine-unit PEG chain (-PEG9-): This discrete-length PEG spacer imparts hydrophilicity, increasing the aqueous solubility of the resulting conjugate. chemicalbook.com The defined length ensures batch-to-batch consistency and provides optimal spacing for applications like PROTAC synthesis.
A Boc-protected amine (Boc): The other terminus features an amine group protected by a tert-butyloxycarbonyl (Boc) group. axispharm.com The Boc group is a widely used protecting group in organic synthesis that is stable under many reaction conditions but can be easily removed with acid to reveal a primary amine. chemicalbook.comaxispharm.com This free amine can then be coupled to another molecule, for instance, via amide bond formation.
This specific combination of functionalities makes this compound a highly versatile tool, particularly in the synthesis of PROTACs. medchemexpress.comchemicalbook.com Researchers can first attach one part of the PROTAC (e.g., the E3 ligase ligand) to the bromo end of the linker. After this step, the Boc group can be removed, and the second part of the PROTAC (the target protein ligand) can be attached to the newly deprotected amine. This stepwise approach allows for a controlled and efficient synthesis of the final heterobifunctional degrader molecule. cresset-group.com The use of such well-defined building blocks accelerates the discovery and optimization of new targeted therapeutics. jenkemusa.com
Structure
2D Structure
Properties
Molecular Formula |
C25H49BrO11 |
|---|---|
Molecular Weight |
605.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H49BrO11/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h4-23H2,1-3H3 |
InChI Key |
GDDGJLBRDYSTDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Synthetic Methodologies for Bromo Peg9 Boc and Analogous Derivatives
Strategies for the Synthesis of Oligoethylene Glycol Scaffolds
The creation of a discrete PEG (dPEG®) scaffold, such as one with exactly nine ethylene (B1197577) glycol units, moves beyond conventional polymerization, which typically yields a mixture of polymers with varying chain lengths (polydisperse). polysciences.comcd-bioparticles.net To achieve a single molecular entity, controlled, stepwise synthetic approaches are employed. cd-bioparticles.net
Controlled Oligomerization Techniques for Defined PEG Lengths
Achieving a precise number of oligoethylene glycol units is paramount. Unlike the broad molecular weight distributions resulting from the ring-opening polymerization of ethylene oxide, the synthesis of monodisperse or discrete PEGs requires more meticulous techniques. acs.orgjk-sci.com
One of the most effective methods is the stepwise synthesis on a solid support . This technique, analogous to solid-phase peptide synthesis, allows for the iterative addition of PEG units. For instance, a Wang resin can be used as the solid support, onto which oligoethylene glycol monomers are sequentially coupled. axispharm.comarkat-usa.org A typical monomer used in this process is a tetraethylene glycol ((PEG)4) unit functionalized with a tosyl group at one end and a 4,4′-dimethoxytrityl (DMTr) protecting group at the other. axispharm.com The synthetic cycle involves:
Deprotonation of the resin-bound hydroxyl group.
Coupling with the tosylated end of the monomer via a Williamson ether synthesis. axispharm.com
Removal of the DMTr group with a mild acid to expose a new hydroxyl group, ready for the next coupling cycle. axispharm.com
This iterative process allows for the construction of a PEG chain of a specific length. An alternative to solid-phase synthesis is a solution-phase stepwise approach. This method often involves the use of building blocks with different protecting groups to allow for directional chain extension. For example, monobenzyl-protected tri- or tetraethylene glycols can be coupled together to extend the chain. Another advanced strategy involves the use of macrocyclic sulfates of oligoethylene glycols as versatile precursors, which can be opened by nucleophiles in an iterative fashion to build monodisperse PEGs up to a 64-mer. d-nb.info These methods provide high purity products, often without the need for chromatography. biochempeg.com
Introduction of Initial Terminal Functionalities for Subsequent Derivatization
The synthesis of a heterobifunctional PEG, such as Bromo-PEG9-Boc, requires that the two ends of the chain have distinct chemical handles that can be addressed independently. This is often designed into the synthesis from the very beginning.
In solid-phase synthesis, the initial linker to the resin and the final functional group on the monomer provide the basis for heterobifunctionality. axispharm.com For instance, the chain can be grown off a resin, and before cleavage, the terminal hydroxyl group can be converted to the desired functionality (or a precursor to it). axispharm.com
In solution-phase methods, the synthesis often starts with an asymmetrical PEG unit. For example, a process can begin with the desymmetrization of a standard oligoethylene glycol. One terminal hydroxyl group is converted to a different functional group, such as an azide (B81097) or an alkyne, while the other hydroxyl group remains available for further modification. researchgate.net A common strategy is the monotosylation of a symmetrical PEG, which activates one hydroxyl group for nucleophilic substitution, leaving the other hydroxyl group intact for a different chemical transformation. biochempeg.com This allows for the sequential introduction of, for example, an amine precursor at one end and a hydroxyl group that can later be brominated at the other. The use of initiators bearing protected functional groups (like a protected amine) for the polymerization of ethylene oxide is another route to produce heterobifunctional PEGs with high purity. nih.gov
Bromination Reactions for Terminal Functionalization
Converting a terminal hydroxyl group on the PEG scaffold to a bromine atom is a key step. This transformation introduces a versatile functional group, as the alkyl bromide is a good leaving group, suitable for subsequent nucleophilic substitution reactions.
Regioselective Bromination of Hydroxyl Groups
The selective conversion of a terminal hydroxyl group to a bromide requires specific reagents that are effective for primary alcohols and compatible with the PEG backbone. Several standard brominating agents are employed for this purpose.
The Appel reaction , which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), is a well-established method for converting alcohols to alkyl bromides. researchgate.netmdpi.com This reaction proceeds under mild conditions and is effective for primary hydroxyl groups found on PEG terminals. researchgate.netucl.ac.uk The mechanism involves the formation of a phosphonium (B103445) salt intermediate, which is then displaced by the bromide ion.
Another common reagent is phosphorus tribromide (PBr₃) . rsc.orgyoutube.com This is a powerful brominating agent for primary and secondary alcohols. The reaction typically proceeds via an SN2 mechanism, where the hydroxyl group is converted into a good leaving group that is subsequently displaced by a bromide ion. youtube.comchemicalforums.com
N-Bromosuccinimide (NBS) can also be used, particularly for the bromination of activated positions, but its application for direct conversion of a PEG hydroxyl group is often facilitated by specific conditions or co-reagents. beilstein-journals.orgnih.gov Using polyethylene (B3416737) glycol (PEG) itself as the reaction medium for NBS bromination has been shown to enhance regioselectivity and yield for certain substrates. d-nb.inforesearchgate.net
| Reagent System | Reaction Name | Key Features |
| PPh₃ / CBr₄ | Appel Reaction | Mild conditions; generates triphenylphosphine oxide as a byproduct. researchgate.netmdpi.com |
| PBr₃ | - | Strong reagent; works well for primary alcohols via an SN2 mechanism. rsc.orgyoutube.com |
| NBS | - | Often used with activators; PEG can serve as a green reaction medium. d-nb.infobeilstein-journals.org |
Optimization of Reaction Conditions for Bromine Incorporation
Optimizing the bromination reaction is crucial to maximize yield and purity while avoiding side reactions. A common challenge with the Appel reaction is the removal of the triphenylphosphine oxide byproduct, which can sometimes require chromatographic purification. researchgate.net To circumvent this, flow chemistry approaches using monolith-supported triphenylphosphine have been developed, allowing for high-purity products with simple workup. researchgate.net
Stoichiometry control is also critical. For instance, in automated grinding chemistry using NBS, adjusting the stoichiometry of the brominating agent is key to preventing over-halogenation and ensuring high yields of the desired monobrominated product. beilstein-journals.orgnih.gov The choice of solvent also plays a role; dichloromethane (B109758) is commonly used for these transformations. rsc.org For PBr₃ reactions, performing the reaction in a dry solvent like dichloromethane (DCM) under an inert atmosphere helps prevent the reagent from reacting with atmospheric moisture. olemiss.edu
Boc Protection Chemistry for Amine Functionalities
The other end of the heterobifunctional linker is an amine, which must be protected to prevent it from reacting during the bromination step or subsequent manipulations. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose as it is stable to many reaction conditions but can be readily removed under mild acidic conditions. broadpharm.comwikipedia.org
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) . commonorganicchemistry.comwikipedia.org The reaction involves the nucleophilic attack of the primary amine of the H₂N-PEG linker onto one of the carbonyl carbons of the Boc anhydride (B1165640). commonorganicchemistry.com This reaction is highly efficient and generally proceeds under mild conditions.
The reaction can be performed in various solvents, including water, tetrahydrofuran (B95107) (THF), or biphasic systems. wikipedia.org While the reaction can proceed without a base, the addition of a mild base like sodium bicarbonate or an organic base like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the process. wikipedia.orgrsc.org The reaction results in the formation of the N-Boc protected PEG, with tert-butanol (B103910) and carbon dioxide as the only byproducts. commonorganicchemistry.com
Protection of Primary Amine Groups with tert-Butyloxycarbonyl (Boc)
The introduction of the Boc protecting group onto a primary amine is a fundamental step in the synthesis of many functionalized PEG linkers. This reaction is typically achieved by treating the amine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. wikipedia.org A common method involves the reaction of an amine with (Boc)₂O in a suitable solvent like water, acetonitrile, or tetrahydrofuran (THF), often in the presence of a base such as sodium hydroxide (B78521) or 4-dimethylaminopyridine (DMAP). wikipedia.orgtandfonline.com For instance, various aromatic, heteroaromatic, and aliphatic amines have been successfully converted to their N-tert-butyl-carbamates in high yields using PEG-400 as an environmentally friendly reaction medium at room temperature. tandfonline.com
In the context of preparing Boc-protected PEG amines, a typical procedure involves reacting a PEG derivative containing a primary amine with (Boc)₂O. nih.gov For example, the synthesis of Boc-NH-PEG-DSPE involves the selective protection of the amino group of a heterobifunctional PEG (NH₂-PEG-OH) with a Boc group before further modification of the hydroxyl end. nih.gov The reaction conditions are generally mild to preserve the integrity of the PEG chain.
Table 1: Common Reagents and Conditions for Boc Protection of Amines
| Reagent | Base | Solvent | Temperature | Reference |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium hydroxide | Water | 0 °C to RT | wikipedia.org |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 4-dimethylaminopyridine (DMAP) | Acetonitrile | Not specified | wikipedia.org |
| Di-tert-butyl dicarbonate ((Boc)₂O) | None (on-water reaction) | Water | Ambient | wikipedia.org |
| Di-tert-butyl dicarbonate ((Boc)₂O) | None | Tetrahydrofuran (THF) | 40 °C | wikipedia.org |
| Di-tert-butyl dicarbonate ((Boc)₂O) | PEG-400 | PEG-400 | Room Temperature | tandfonline.com |
Deprotection Strategies for Subsequent Amine Reactivity in Research
The removal of the Boc group, or deprotection, is a critical step that regenerates the reactive primary amine for subsequent conjugation or modification. broadpharm.com This process is typically carried out under acidic conditions. genscript.combroadpharm.com Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) are commonly employed for this purpose. wikipedia.orgnih.govnih.gov For example, the deprotection of Boc-protected poly(glycidylamine) was achieved by treatment with a mixture of dichloromethane and trifluoroacetic acid. nih.gov Another effective reagent for Boc deprotection is a 4 M solution of hydrogen chloride (HCl) in dioxane, which can selectively remove Nα-Boc groups in the presence of other acid-labile protecting groups. researchgate.net
The choice of deprotection conditions is crucial to ensure the complete removal of the Boc group without affecting other functional groups within the molecule or the PEG backbone. wikipedia.org For instance, selective cleavage of the N-Boc group in the presence of other protecting groups can be achieved using aluminum chloride (AlCl₃). wikipedia.org The progress of the deprotection reaction is often monitored by analytical techniques like NMR or mass spectrometry to ensure the desired transformation has occurred.
Table 2: Common Reagents for Boc Deprotection
| Reagent | Solvent | Typical Conditions | Reference |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature | wikipedia.orgnih.gov |
| Hydrogen chloride (HCl) | Dioxane (4 M solution) | 0°C to Room temperature | researchgate.net |
| Hydrogen chloride (HCl) | Methanol | Not specified | wikipedia.org |
| Aluminum chloride (AlCl₃) | Not specified | For selective cleavage | wikipedia.org |
| Trimethylsilyl iodide followed by methanol | Not specified | For substrates sensitive to harsh acids | wikipedia.org |
Advanced Synthetic Routes for this compound and Related Structures
The synthesis of well-defined, heterobifunctional PEGs like this compound often requires multi-step synthetic strategies to introduce the desired functionalities at each end of the PEG chain with high purity and yield. mdpi.commdpi.com These routes are designed to be versatile, allowing for the creation of a variety of PEG derivatives for diverse applications in biomedical research and materials science. mdpi.comepfl.ch
Multi-Step Synthesis Design and Optimization
The design of a multi-step synthesis for a heterobifunctional PEG typically starts with a symmetric PEG diol. mdpi.com A key step is the asymmetric modification of one of the terminal hydroxyl groups. mdpi.comepfl.ch One common approach is the selective monotosylation of the PEG, which activates one end for subsequent nucleophilic substitution. mdpi.comepfl.ch The tosyl group can then be displaced by various nucleophiles to introduce functionalities like azide, thioacetate, or a protected amine. mdpi.comepfl.ch For example, reacting monotosyl PEG with sodium azide introduces an azide group, which can later be reduced to an amine. mdpi.comepfl.ch
Another strategy involves the use of initiators with protected functional groups for the ring-opening polymerization of ethylene oxide. rsc.org This allows for the direct synthesis of a PEG chain with a specific functionality at one end. The other end can then be modified in subsequent steps. For instance, an initiator containing an acid-cleavable acetal (B89532) group has been used to prepare heterobifunctional PEGs. rsc.org
Purification Techniques for High Purity Functionalized PEGs at Research Scale
Achieving high purity is paramount for functionalized PEGs, as impurities can significantly impact their performance in sensitive applications. nih.gov Due to the inherent polydispersity of most PEG materials and the small differences in physical properties between the desired product and by-products, purification can be challenging. nih.govacs.org
Several chromatographic techniques are employed for the purification of PEG derivatives at the research scale. researchgate.net Size exclusion chromatography (SEC) separates molecules based on their hydrodynamic volume and is useful for removing unreacted small molecules and separating PEG chains of different lengths. acs.orgnih.gov Ion exchange chromatography is effective for purifying PEGs that contain charged functional groups. researchgate.netgoogle.com
Reverse-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique for the purification and analysis of PEG oligomers, capable of separating even closely related species. rsc.org For some PEG derivatives, precipitation can be an effective purification method. The unique solubility profile of PEGs—soluble in many solvents but insoluble in others like diethyl ether and hexanes—can be exploited to precipitate the desired product, leaving impurities in solution. beilstein-journals.orgacs.orgnih.gov Additionally, liquid-liquid extraction can be used to remove by-products, especially when there is a significant difference in polarity between the product and the impurities. rsc.org For nanoparticles functionalized with PEG, methods like membrane centrifugation, dialysis, and magnetic decantation (for magnetic nanoparticles) have been investigated to remove excess PEG ligands. acs.orgnih.govacs.org
Table 3: Purification Techniques for Functionalized PEGs
| Technique | Principle of Separation | Application | Reference |
| Size Exclusion Chromatography (SEC) | Hydrodynamic volume | Removal of small molecules, separation by size | acs.orgnih.gov |
| Ion Exchange Chromatography | Charge | Purification of charged PEG derivatives | researchgate.netgoogle.com |
| Reverse-Phase HPLC (RP-HPLC) | Polarity | High-resolution separation of oligomers | rsc.org |
| Precipitation/Crystallization | Differential solubility | Removal of impurities soluble in the precipitation solvent | beilstein-journals.orgacs.orgnih.gov |
| Liquid-Liquid Extraction | Differential partitioning between immiscible liquids | Removal of by-products with different polarity | rsc.org |
| Dialysis/Membrane Centrifugation | Size-based diffusion across a semipermeable membrane | Removal of small molecule impurities and excess ligands | acs.orgnih.govacs.org |
| Magnetic Decantation | Magnetic properties | Purification of PEG-coated magnetic nanoparticles | acs.orgnih.govacs.org |
Chemical Reactivity and Derivatization of Bromo Peg9 Boc
Reactivity Profile of the Bromine Moiety
The bromine atom at one end of the Bromo-PEG9-Boc molecule serves as an effective leaving group, making this terminus highly susceptible to nucleophilic substitution reactions. axispharm.combiochempeg.comvulcanchem.com This reactivity is fundamental to its application in covalently linking to various biomolecules and surfaces.
Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., thiols, amines, carboxylates)
The bromine moiety readily reacts with a range of nucleophiles. biochempeg.com For instance, it can undergo nucleophilic substitution with thiols to form stable thioether bonds, a common strategy for attaching the PEG linker to cysteine residues in proteins. axispharm.comnih.gov Similarly, amines can act as nucleophiles, displacing the bromide to form a secondary amine linkage. axispharm.combiochempeg.com Carboxylates can also displace the bromide, although they are generally weaker nucleophiles than thiols and amines. The efficiency of these reactions is influenced by factors such as the solvent, temperature, and the specific nature of the nucleophile.
Formation of Covalent Linkages for Conjugation
The primary application of the bromine's reactivity is the formation of stable covalent bonds for conjugation. axispharm.com This allows for the attachment of the this compound linker to proteins, peptides, drugs, or other molecules of interest. axispharm.comnih.gov The resulting conjugates often exhibit improved properties, such as enhanced solubility, increased stability, and reduced immunogenicity, due to the presence of the PEG chain. axispharm.commdpi.com
Reactivity and Controlled Deprotection of the Boc-Protected Amine Group
The other end of the this compound molecule features an amine group protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under the conditions typically used for nucleophilic substitution at the bromine terminus, but it can be selectively removed to reveal a reactive primary amine. acs.orgbroadpharm.com
Acid-Catalyzed Removal of the Boc Protecting Group
The Boc group is readily cleaved under acidic conditions. researchgate.net Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are commonly used for this deprotection step. acs.orgpeptide.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide, regenerating the primary amine. peptide.com This deprotection is often clean and high-yielding. mdpi.com
Subsequent Functionalization of the Liberated Amine (e.g., amidation, acylation)
Once the Boc group is removed, the newly exposed primary amine becomes available for a variety of functionalization reactions. It can readily undergo amidation by reacting with carboxylic acids or their activated derivatives (like NHS esters) to form stable amide bonds. vulcanchem.comlibretexts.org Acylation with acyl chlorides or anhydrides is another common transformation. libretexts.orgmnstate.edu This allows for the attachment of a second molecule or functional group, enabling the synthesis of complex bioconjugates or drug delivery constructs.
Orthogonal Chemical Reactivity for Sequential Functionalization
The key advantage of this compound lies in its orthogonal chemical reactivity. peptide.com The term "orthogonal" refers to the ability to perform distinct chemical reactions at different sites within the same molecule without interfering with each other. peptide.com In this case, the nucleophilic substitution at the bromine terminus and the acid-labile deprotection of the Boc-amine can be carried out in a stepwise manner.
This sequential functionalization strategy is highly valuable in constructing well-defined molecular architectures. For example, a researcher can first attach the linker to a biomolecule via the bromine end. After purification, the Boc group can be removed to expose the amine, which can then be coupled to another molecule, such as a targeting ligand or a fluorescent dye. nih.gov This precise control over the conjugation process is crucial for developing sophisticated therapeutic and diagnostic agents. nih.govnih.gov
Preparation of Bifunctional or Multifunctional PEG Derivatives
The ability to selectively address either end of the this compound molecule allows for the rational synthesis of more complex heterobifunctional and multifunctional PEG derivatives. mdpi.comgoogle.com These custom linkers are crucial components in advanced biomedical constructs, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). axispharm.commedchemexpress.com A PROTAC, for instance, consists of two different ligands connected by a linker; one ligand binds to a target protein for degradation, and the other recruits an E3 ubiquitin ligase. medchemexpress.com
A common synthetic pathway involves first modifying the bromine terminus, followed by deprotection and modification of the amine terminus. For example, a versatile azide- and amine-reactive linker can be prepared:
Step 1: this compound is reacted with sodium azide (B81097) to produce Azido-PEG9-Boc.
Step 2: The Boc group on Azido-PEG9-Boc is removed with TFA to yield the free amine, Azido-PEG9-NH₂.
Step 3: This new bifunctional linker can then be conjugated to a molecule containing a carboxylic acid, creating a stable amide bond while preserving the azide for a subsequent click chemistry reaction.
This sequential modification strategy enables the creation of a diverse array of linkers with precisely installed functionalities, tailored for specific applications in bioconjugation, drug delivery, and materials science. nih.gov
| Initial Reactant | Reagent 1 (for Br end) | Intermediate | Reagent 2 (for NH₂ end after deprotection) | Final Bifunctional Product Example | Potential Application |
|---|---|---|---|---|---|
| This compound | NaN₃ | Azido-PEG9-Boc | Alkyne-NHS Ester | Azido-PEG9-NH-CO-Alkyne | Click Chemistry, Bioconjugation |
| This compound | Phthalimide K⁺ salt; then Hydrazine | Amine-PEG9-Boc | Maleimide-NHS Ester | Amine-PEG9-NH-CO-Maleimide | Thiol-reactive labeling |
| This compound | NaN₃ | Azido-PEG9-Boc | Biotin-NHS Ester | Azido-PEG9-NH-CO-Biotin | Clickable Biotin Probe |
| This compound | Thiol-containing drug (Drug-SH) | Drug-S-PEG9-Boc | Targeting Ligand-COOH, EDC | Drug-S-PEG9-NH-CO-Ligand | Targeted Drug Delivery |
Applications of Bromo Peg9 Boc in Chemical Biology and Drug Discovery Research
Design and Chemical Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. mybiosource.comnih.gov These molecules consist of two key ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govclinicalresearchnewsonline.com This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. nih.govexplorationpub.com
Bromo-PEG9-Boc as a Core Linker Component in PROTAC Constructs
The linker component is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, and ability to form a productive ternary complex between the target protein and the E3 ligase. axispharm.com this compound serves as a PEG-based PROTAC linker that can be utilized in the synthesis of these targeted protein degraders. medchemexpress.comsmolecule.commedchemexpress.com The PEG portion of the molecule offers several advantages in PROTAC design.
Furthermore, the defined length of the PEG chain in this compound allows for systematic variation of the linker length in PROTAC design. The distance and orientation between the target protein and the E3 ligase are critical for efficient ubiquitination, and the ability to synthesize PROTACs with different length PEG linkers enables researchers to optimize this spatial relationship for maximal degradation efficiency. clinicalresearchnewsonline.comjenkemusa.com The bifunctional nature of PEG linkers, with distinct reactive groups at each end, facilitates the modular and rapid assembly of diverse PROTAC structures, accelerating the discovery of effective degraders. jenkemusa.combiochempeg.com
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Feature | Application |
|---|---|---|---|---|
| This compound | Not available | C32H61BrN2O13 | PEG-based PROTAC linker | Synthesis of PROTACs medchemexpress.comsmolecule.commedchemexpress.com |
| Bromo-PEG9-alcohol | Not available | Not available | PEG-based PROTAC linker | Synthesis of PROTACs |
| Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc | MBS5770573 | C32H61BrN2O13 | PEG-based PROTAC linker | Synthesis of PROTACs mybiosource.com |
| Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc | Not available | C36H69BrN2O13 | PEG-based PROTAC linker | Synthesis of PROTACs nordicbiosite.combiocat.com |
| N-Boc-PEG9-alcohol | 2112731-44-7 | Not available | Cleavable ADC linker | Synthesis of ADCs glpbio.comfujifilm.comambeed.com |
Chemical Design Considerations for PEG Linkers in PROTAC Efficacy and Target Engagement
The design of the linker is a crucial aspect of PROTAC development, directly impacting the molecule's biological activity. windows.net The length, rigidity, and chemical composition of the linker all play a role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation. axispharm.com
PEG linkers, like the one derived from this compound, are often categorized as flexible linkers. precisepeg.com This flexibility can be advantageous in allowing the two ligands to adopt an optimal orientation for ternary complex formation. However, excessive flexibility can also lead to an entropic penalty upon binding. Therefore, the optimal linker length and flexibility must be empirically determined for each target and E3 ligase pair. explorationpub.com
The hydrophilicity imparted by the PEG chain can improve the solubility and cell permeability of the PROTAC. clinicalresearchnewsonline.com This is particularly important for targeting intracellular proteins. A well-designed linker balances hydrophilicity and hydrophobicity to ensure adequate solubility in physiological environments while still allowing for efficient passage across cell membranes. axispharm.com
Strategies for Coupling E3 Ubiquitin Ligase Ligands and Target Protein Ligands to this compound Scaffolds
The synthesis of a PROTAC involves the sequential or convergent coupling of the POI ligand and the E3 ligase ligand to the linker scaffold. nih.gov this compound, with its terminal bromine atom and Boc-protected amine, offers versatile handles for such conjugations.
The bromine atom serves as a good leaving group for nucleophilic substitution reactions. axispharm.com For instance, it can react with a thiol group on a cysteine residue of a ligand or with an amine group under appropriate conditions. The Boc-protected amine, on the other hand, can be deprotected to reveal a primary amine, which can then be coupled to a carboxylic acid group on the other ligand using standard amide bond formation chemistries, such as those employing HATU or DIPCDI as coupling agents. nih.govmdpi.com
The choice of coupling strategy depends on the available functional groups on the POI and E3 ligase ligands. For example, if a ligand has a carboxylic acid, it can be coupled to the deprotected amine of the this compound linker. The resulting intermediate, now bearing a terminal bromine, can then be reacted with a nucleophilic group on the second ligand. Alternatively, the bromine can be reacted first, followed by deprotection and coupling of the amine. This modular approach allows for the systematic synthesis of a library of PROTACs with varying linker attachments and lengths to identify the most potent degrader. nih.gov
Methodologies in Bioconjugation Chemistry
Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to form a single hybrid. susupport.com This technique is widely used to impart new functions to biomolecules, such as for tracking, imaging, or therapeutic purposes. susupport.com
Conjugation to Peptides and Proteins for Probe Development and Functional Studies
PEGylation, the process of attaching PEG chains to molecules, is a common strategy to improve the properties of peptides and proteins. creative-biolabs.comaxispharm.com It can enhance their stability, solubility, and in vivo circulation time, while reducing their immunogenicity. creative-biolabs.com this compound can be used in the PEGylation of peptides and proteins to develop probes for functional studies.
The bromo group can react with nucleophilic side chains of amino acids, such as the thiol group of cysteine, to form a stable thioether bond. axispharm.comub.edu The Boc-protected amine provides a latent reactive site that, after deprotection, can be used for further modifications, such as the attachment of a fluorescent dye, a radioactive label, or another small molecule. susupport.com This allows for the creation of multifunctional probes to study protein localization, trafficking, and interactions within a cellular context.
For example, a peptide could be PEGylated using this compound to improve its pharmacokinetic properties. The terminal amine, after deprotection, could then be labeled with a fluorophore, creating a tool to visualize the peptide's distribution and target engagement in living cells or tissues.
Linker Utility in the Chemical Synthesis of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs)
ADCs and PDCs are targeted therapeutic agents that consist of a potent cytotoxic drug linked to a monoclonal antibody or a peptide, respectively, which directs the drug to cancer cells or other diseased tissues. fujifilm.comnih.gov The linker plays a critical role in the stability and efficacy of these conjugates. biochempeg.com
In the context of ADCs, this compound can be used to attach the cytotoxic payload to the antibody. The bromo group can be reacted with a nucleophilic residue on the antibody, such as a cysteine introduced through protein engineering. nih.gov The Boc-protected amine can be deprotected and coupled to the cytotoxic drug. The length of the PEG linker can be optimized to ensure that the drug is released efficiently at the target site. creative-biolabs.com
Similarly, in PDCs, this compound can be used to link the cytotoxic drug to the targeting peptide. The peptide's smaller size compared to an antibody allows for better tumor penetration, and the PEG linker can help to improve the conjugate's solubility and circulation time. biochempeg.com The choice of attachment chemistry to the peptide and the drug will depend on the specific functional groups available on each component.
Chemical Modification of Nucleic Acids and Other Biomolecules
The chemical modification of biomolecules, including nucleic acids and proteins, is a cornerstone of modern therapeutic and diagnostic development. csic.es Unmodified oligonucleotides, for instance, often suffer from poor pharmaceutical properties, such as susceptibility to degradation by nucleases and inefficient delivery to target tissues. csic.es To overcome these limitations, chemical modifications are introduced to enhance stability, binding affinity, and specificity. csic.es
This compound serves as a valuable heterobifunctional linker for the covalent modification of such biomolecules. Its structure is composed of three key parts:
A bromo group , which acts as a reactive handle for nucleophilic substitution reactions. axispharm.com
A nine-unit polyethylene (B3416737) glycol (PEG) chain, which functions as a flexible, hydrophilic spacer. axispharm.combroadpharm.com
A Boc (tert-butyloxycarbonyl) protected amine , which provides a latent functional group that can be deprotected for subsequent conjugation steps.
The primary mechanism of conjugation involves the bromo group, which is an excellent leaving group for reactions with nucleophiles like thiol groups (present in cysteine residues of proteins) or primary amines. axispharm.comsmolecule.combroadpharm.com This reactivity allows for the stable attachment of the PEG9 linker to proteins, peptides, and appropriately functionalized nucleic acids. axispharm.com While the direct modification of natural nucleic acids is challenging, oligonucleotides like aptamers or siRNAs can be synthesized with functional groups (e.g., thiols) that readily react with the bromo-end of the linker. researchgate.net This PEGylation strategy is a common approach to improve the clinical viability of nucleic acid therapeutics. researchgate.net
In the context of other biomolecules, this compound is frequently used in bioconjugation to link proteins or peptides to other molecules or surfaces, thereby creating more complex and functional constructs such as antibody-drug conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras). axispharm.commedchemexpress.com
Role in the Design of Targeted Chemical Delivery Systems
Targeted drug delivery aims to concentrate a therapeutic agent in a specific area of the body, such as diseased tissue, while minimizing exposure to healthy tissue. wikipedia.org This approach can enhance efficacy and reduce side effects. wikipedia.orgnih.gov this compound is an important component in the design of such systems, acting as a flexible linker to connect a targeting moiety (like an antibody) to a therapeutic payload (like a small molecule drug). broadpharm.com
Enhancement of Aqueous Solubility and Stability of Conjugated Molecular Entities
A significant challenge in drug development is the poor aqueous solubility of many new chemical entities, which can limit their bioavailability and therapeutic application. scholarsresearchlibrary.comnih.govumlub.pl The incorporation of a polyethylene glycol (PEG) chain is a widely used and effective strategy to overcome this limitation. scholarsresearchlibrary.comumlub.pl
The PEG9 chain in this compound is inherently hydrophilic, and its conjugation to a hydrophobic molecule substantially increases the aqueous solubility of the resulting entity. axispharm.combroadpharm.com This is crucial for small molecule drugs, which often have low solubility. broadpharm.com By improving solubility, the PEG linker can facilitate formulation and improve absorption. scholarsresearchlibrary.com
Beyond solubility, the PEG linker also enhances the stability of the conjugated molecule. axispharm.com The flexible, hydrophilic PEG chain can create a steric shield around the attached biomolecule, such as a peptide or protein. This "shielding" effect can protect the biomolecule from enzymatic degradation, thereby increasing its half-life and stability in biological fluids. axispharm.com
| Feature | Conferred Property | Rationale | Supporting Findings |
| Solubility | Enhanced | The hydrophilic PEG chain increases the overall water solubility of the conjugated molecule. | PEG is a commonly used co-solvent and polymer for solubilizing poorly soluble drugs. scholarsresearchlibrary.comumlub.pljaper.in |
| Stability | Increased | The PEG chain provides steric hindrance, protecting the conjugate from enzymatic degradation. | PEGylation is known to enhance the stability of peptide-drug conjugates and other biomolecules. axispharm.com |
| Aggregation | Reduced | The hydrophilic nature of the PEG linker can prevent the aggregation of hydrophobic drug molecules. | Poorly hydrophobic linkers can lead to aggregation and reduced efficacy. |
Modulation of Molecular Recognition and Bioprofile through PEGylation
The process of attaching PEG chains, known as PEGylation, significantly alters the biological profile of the conjugated molecule, affecting how it interacts with its environment and its ultimate fate in the body. broadpharm.com The PEG9 linker from this compound contributes to these effects by modifying the conjugate's size, charge, and hydrophilicity.
One key effect is the modulation of molecular recognition. The PEG chain can create a "hydrophilic cloud" that masks the surface of the conjugated molecule, which can prevent non-specific binding to proteins and other biological surfaces. axispharm.com This can improve the targeting specificity of the conjugate. Furthermore, this masking can reduce the immunogenicity of therapeutic proteins or peptides by shielding their epitopes from recognition by the immune system. nih.gov
PEGylation also has a profound impact on the pharmacokinetic profile of a drug conjugate. broadpharm.com The increased hydrodynamic radius (effective size in solution) resulting from the addition of the PEG9 chain reduces the rate of renal filtration. broadpharm.com This leads to a longer circulation time in the bloodstream, which can prolong the therapeutic effect and allow for less frequent dosing. wikipedia.orgnih.gov This principle is fundamental to the success of many long-acting therapeutics and drug delivery systems, including those used in oncology. nih.gov
| Parameter | Effect of PEGylation | Consequence | Supporting Findings |
| Pharmacokinetics | Longer circulation half-life | Reduced renal clearance due to increased molecular size. | PEGylated nanoparticles and dendrimers exhibit prolonged blood circulation. wikipedia.orgnih.gov |
| Immunogenicity | Reduced | The PEG chain sterically masks antigenic sites on the molecule. | PEG modification can reduce the immune response to therapeutic proteins. nih.gov |
| Non-specific Binding | Decreased | The hydrophilic nature of PEG reduces unwanted interactions with other proteins and surfaces. | PEG linkers are used to reduce non-specific binding in various biological applications. axispharm.com |
| Targeting | Potentially Improved | By reducing non-specific interactions, the conjugate can more effectively reach its intended target. | Surface modification of nanocarriers with PEG enhances targeted delivery. nih.gov |
Integration of Bromo Peg9 Boc into Advanced Chemical Methodologies
Applications in Click Chemistry and Bioorthogonal Ligation
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and selective, making them ideal for bioconjugation and material science. broadpharm.com Bioorthogonal ligation, a subset of click chemistry, refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov The Bromo-PEG9-Boc molecule is a valuable precursor for creating reagents used in these powerful techniques.
Derivatization for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its efficiency and reliability in forming stable triazole linkages. nih.govnih.gov this compound can be chemically modified to participate in this reaction. The terminal bromine atom, a good leaving group, can be substituted by an azide (B81097) group through nucleophilic substitution. This conversion yields an Azido-PEG9-Boc molecule.
Once the azide functionality is installed, the Boc-protected amine can be deprotected and coupled to a molecule of interest. Subsequently, the azide group can react with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring, effectively linking the two molecular entities. The PEG9 spacer in this system enhances water solubility and provides spatial separation between the conjugated molecules.
Development of Copper-Free Click Chemistry Conjugates
A significant limitation of CuAAC is the cytotoxicity of the copper catalyst, which restricts its application in living systems. biochempeg.comnobelprize.org This has spurred the development of copper-free click chemistry alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC). biochempeg.combroadpharm.com this compound can be derivatized to create reagents for SPAAC.
For instance, the bromo group can be converted to an azide. This azido-PEGylated intermediate can then be reacted with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage without the need for a copper catalyst. biochempeg.combroadpharm.com The resulting DBCO-PEG9-Boc conjugate can then be used to label azide-modified biomolecules in a bioorthogonal manner. The PEG9 linker in these conjugates improves the hydrophilicity and biocompatibility of the labeling reagent. broadpharm.com
Strategies for Bioorthogonal Conjugation using this compound Derivatives
The versatility of this compound extends to various bioorthogonal conjugation strategies beyond standard click chemistry. The bromo- functionality can be converted into other reactive handles suitable for specific bioorthogonal reactions. For example, it can be transformed into a thiol group, which can then participate in thiol-ene or thiol-yne reactions.
Furthermore, the Boc-protected amine, once deprotected, provides a site for attaching a wide range of molecules, including fluorescent dyes, affinity tags, or therapeutic agents. This modularity allows researchers to design and synthesize custom bifunctional linkers tailored for specific bioorthogonal applications, such as labeling proteins on cell surfaces or assembling complex biomolecular architectures. nih.gov The ability to introduce a variety of functional groups makes this compound a valuable starting material for creating novel bioorthogonal probes. researchgate.net
Cross-linking Applications in Polymer and Biomaterials Research
Cross-linking is a fundamental process in polymer science that involves forming covalent or non-covalent bonds between polymer chains, leading to the formation of three-dimensional networks. researchgate.net These networks are the basis for materials like hydrogels and functionalized surfaces. This compound, with its reactive bromine and protected amine, is a useful tool in this field.
Formation of Hydrogel Networks and Polymeric Scaffolds
Hydrogels are highly hydrated polymer networks with applications in tissue engineering, drug delivery, and as scaffolds for cell culture. nih.govmdpi.com The formation of these gels often relies on the cross-linking of polymer precursors. This compound can be incorporated into polymer chains to introduce reactive sites for cross-linking.
After deprotection of the Boc group, the resulting primary amine can react with various cross-linking agents. For example, bifunctional N-hydroxysuccinimide (NHS) esters can react with the amine groups of two different polymer chains, creating a cross-link. Alternatively, the bromo- group can be used as a reactive site for cross-linking. For instance, it can react with thiol groups on other polymer chains to form stable thioether linkages. This dual functionality allows for the creation of hydrogels with tunable properties. By controlling the degree of cross-linking, researchers can modulate the mechanical strength, swelling behavior, and degradation rate of the hydrogel. mdpi.com
Surface Functionalization Strategies for Research Materials and Platforms
Modifying the surfaces of materials is crucial for a wide range of applications, from preventing non-specific protein adsorption on biosensors to promoting cell adhesion on tissue culture scaffolds. axispharm.com this compound and its derivatives can be used to functionalize surfaces with a layer of polyethylene (B3416737) glycol, a process known as PEGylation.
The bromo- end of the molecule can be attached to a surface through various chemical reactions. For example, it can react with amine or thiol groups previously introduced onto the surface. Once anchored, the PEG9 chain extends away from the surface, creating a hydrophilic and biocompatible coating. The terminal Boc-protected amine can then be deprotected to expose a reactive handle for the attachment of specific biomolecules, such as antibodies or peptides, to create a bioactive surface. nih.gov This strategy allows for the precise control of surface chemistry, enabling the development of advanced materials for biological and medical research. researchgate.net
Contribution to Self-Assembly and Supramolecular Chemistry Research
The chemical compound this compound is a highly functionalized molecule that serves as a versatile building block in the field of supramolecular chemistry and self-assembly. Its unique structure, featuring a hydrophilic polyethylene glycol (PEG) chain, a reactive bromo-terminus, and a tert-Butyloxycarbonyl (Boc) protected amine, provides an elegant platform for the rational design of novel amphiphiles. These amphiphiles can spontaneously organize into complex, ordered nanostructures, contributing significantly to research in materials science and nanotechnology.
The inherent amphiphilicity of molecules is the primary driver for self-assembly in aqueous media. This process involves the spontaneous organization of molecules into stable, non-covalently linked aggregates. Amphiphilic molecules typically consist of two distinct parts: a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In aqueous environments, these molecules arrange themselves to shield the hydrophobic sections from water, leading to the formation of structures such as micelles, vesicles, or nanofibers. acs.orgnih.gov
The structure of this compound is strategically designed for facile conversion into such amphiphilic molecules. The PEG9 segment provides a flexible, water-soluble domain, while the terminal bromine atom acts as a reactive site for the attachment of various hydrophobic moieties through nucleophilic substitution reactions. Furthermore, the Boc group, while primarily a protecting group for the amine, also possesses significant hydrophobic character and steric bulk. Research has shown that even a pendant Boc moiety can function as a hydrophobic domain sufficient to induce self-assembly. In studies of aramid amphiphiles, a synthesis intermediate that retained its Boc group unexpectedly formed well-defined nanoribbons, demonstrating the crucial role the Boc group can play in driving supramolecular organization. springernature.com
By chemically modifying the bromo-terminus of this compound with a hydrophobic tail (e.g., a long alkyl chain or an aromatic structure), a classic amphiphile is created. When dispersed in water, these engineered molecules are expected to self-assemble into core-shell nanostructures. The hydrophobic tails would aggregate to form the core, while the hydrophilic PEG chains would form a protective outer corona, interfacing with the aqueous environment. The morphology and size of these assemblies are dictated by the molecular geometry and the relative sizes of the hydrophilic and hydrophobic blocks.
The scientific literature on analogous amphiphilic block copolymers provides a clear framework for the expected behavior of this compound derivatives. Studies on various PEG-based amphiphiles consistently show the formation of discrete nanoparticles, with their size and stability being key parameters of investigation. nih.gov For instance, the critical micelle concentration (CMC) is a fundamental property that defines the minimum concentration required for self-assembly to occur. Dynamic Light Scattering (DLS) and electron microscopy are standard techniques used to characterize the size and morphology of the resulting aggregates.
To illustrate the typical research findings in this area, the following table presents representative data for a hypothetical amphiphile synthesized from this compound, based on published results for similar PEG-based block copolymers. nih.gov
| Parameter | Value | Method of Determination | Significance |
| Amphiphile Structure | C18-PEG9-Boc | N/A | A model amphiphile where an 18-carbon stearyl group (hydrophobic tail) has been attached to the bromo-terminus of this compound. |
| Critical Micelle Conc. (CMC) | ~1 x 10⁻⁵ M | Fluorescence Spectroscopy | Indicates high stability of the self-assembled structures at very low concentrations. |
| Hydrodynamic Diameter (Z-avg) | 85 nm | Dynamic Light Scattering (DLS) | Represents the average size of the nanoparticles in solution, including the hydrated PEG corona. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | A low PDI value suggests a uniform and monodisperse population of nanoparticles. |
| Morphology | Spherical Micelles | Transmission Electron Microscopy | Direct visualization confirms the formation of core-shell spherical aggregates. |
The utility of this compound in supramolecular chemistry is further enhanced by the presence of the Boc-protected amine. Once the self-assembled nanostructure is formed, the Boc group can be selectively removed under acidic conditions to expose a primary amine on the nanoparticle surface. This allows for post-assembly functionalization, where targeting molecules, imaging agents, or other functional moieties can be covalently attached to the surface of the pre-formed structure. This versatility makes this compound a powerful tool for creating "smart" or multifunctional nanomaterials that can be tailored for specific applications. acs.orgoup.com
Structural Variations and Analogues of Bromo Peg9 Boc in Academic Research
Homologous Polyethylene (B3416737) Glycol Lengths (e.g., Bromo-PEGn-Boc) and Their Research Utility
Poly(ethylene glycol) (PEG) linkers are synthetic polymers made of repeating ethylene (B1197577) oxide units. chempep.com They are widely used in various scientific fields, including drug delivery and bioconjugation, due to their unique properties like water solubility, biocompatibility, and flexibility. chempep.commdpi.com The Boc (tert-butyloxycarbonyl) protecting group on a terminal amine and a bromo group on the other end make Bromo-PEG-Boc compounds versatile tools in the synthesis of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras). medchemexpress.commedchemexpress.com
The "n" in Bromo-PEGn-Boc represents the number of repeating ethylene glycol units, and this number can be precisely controlled during synthesis. chempep.com This allows for the creation of a homologous series of linkers with varying lengths. The research utility of these homologous linkers is significant as the PEG chain length directly influences several key properties of the molecules they are incorporated into. creativepegworks.comresearchgate.net For instance, longer PEG chains can increase the spatial separation between two connected molecular entities, enhance the solubility of the entire conjugate, and affect the pharmacokinetic properties of a drug by increasing its size and circulation time. chempep.combroadpharm.com
Impact of PEG Chain Length on Linker Conformation and Reactivity
The length of the PEG chain has a notable impact on the linker's conformation and, consequently, its reactivity. The carbon-oxygen bonds within the PEG backbone can rotate freely, giving the chain considerable conformational flexibility. chempep.com
Conformation: Shorter PEG chains are generally less flexible, while longer chains can adopt a multitude of conformations in solution, from a relatively linear extension to a more entangled, mushroom-like state, especially when attached to a surface. creativepegworks.comrsc.org This flexibility allows the connected functional groups to have a wider range of motion and interaction possibilities. However, very long and flexible chains can sometimes lead to entanglement, which might hinder the desired interaction between the terminal groups or with a target molecule. rsc.org
Reactivity: The conformation of the PEG linker can influence the accessibility of its reactive termini. A longer, more flexible linker can potentially improve access to sterically hindered sites on a target molecule. chempep.com Conversely, the increased hydrodynamic volume of a longer PEG chain might also shield the reactive end, potentially slowing down the reaction rate. Studies on PEGylated hemoglobin have shown that while the PEG chain length did not affect the site of modification, it did appear to influence the rate of modification at certain exposed amino acid residues. nih.gov The proximity of the PEG chain to the peptide backbone can also be influenced by the linker's length and the conjugation chemistry used. nih.gov
Tailoring PEG Length for Specific Spacing and Solubility Requirements in Molecular Design
The ability to precisely control the length of the PEG chain is a key advantage in molecular design, allowing researchers to tailor spacing and solubility for specific applications. chempep.com
Spacing: In applications like PROTACs, the distance between the two ends of the linker is critical for inducing the desired protein-protein interaction. researchgate.netnih.gov By selecting a Bromo-PEGn-Boc with a specific 'n' value, researchers can fine-tune this distance to optimize the degradation of the target protein. For example, a study on lapatinib-based PROTACs demonstrated that a small increase in linker length of just three atoms shifted the selectivity from a dual receptor degrader to a single receptor degrader. researchgate.net
Solubility: PEG is highly hydrophilic, and attaching PEG chains is a common strategy to increase the water solubility of hydrophobic molecules. chempep.comthermofisher.com The longer the PEG chain, the greater the increase in aqueous solubility. broadpharm.com This is particularly important in drug development, where poor solubility can hinder the administration and bioavailability of a drug candidate. nih.gov Research on porphyrins has shown that attaching PEG groups can significantly improve their solubility in aqueous media, with the length and number of PEG chains being key factors. rsc.org
Variants with Modified Terminal Functionalities (e.g., Bromoacetamido-PEG9-Boc)
While the bromo group in Bromo-PEG-Boc is a useful functional group for alkylation reactions, variants with other terminal functionalities have been developed to expand the range of possible chemical transformations. issuu.com One such important variant is Bromoacetamido-PEG-Boc.
Synthetic Routes to Bromoacetamido-PEG-Boc Analogues
The synthesis of Bromoacetamido-PEG-Boc analogues typically involves a multi-step process starting from a Boc-protected PEG amine.
A common synthetic route involves the reaction of a Boc-protected amino-PEG with bromoacetic anhydride (B1165640) or bromoacetyl bromide. nih.govnih.gov In a typical procedure, the Boc-protected PEG amine is dissolved in a suitable solvent like dichloromethane (B109758), and a base such as triethylamine (B128534) is added. nih.gov Bromoacetyl bromide, dissolved in the same solvent, is then added to the mixture. nih.gov The reaction results in the formation of the bromoacetamide group at the terminus of the PEG chain. The Boc protecting group on the other end remains intact for future deprotection and subsequent reactions.
Another approach involves reacting a mono-N-t-Boc protected diamine with N-succinimidyl bromoacetate. nih.gov This method has been used to synthesize N-t-Boc-cystamine bromoacetamide. nih.gov
Comparative Analysis of Reactivity and Conjugation Efficiency of Different Bromo-Termini
The reactivity and conjugation efficiency of the terminal bromo group can be modulated by the chemical group it is attached to. The bromoacetamide group in Bromoacetamido-PEG-Boc offers different reactivity compared to the simple bromoalkyl group in Bromo-PEG-Boc.
Reactivity: The bromoacetyl group is a potent electrophile that readily reacts with nucleophiles like thiols (e.g., cysteine residues in proteins) to form stable thioether bonds. thermofisher.com This reaction is often faster and more specific than the reaction of a simple alkyl bromide with amines. The bromide in Bromo-PEG-Boc is a good leaving group for nucleophilic substitution reactions with amines, thiols, or alcohols. broadpharm.combiochempeg.com
Conjugation Efficiency: The choice of the bromo-terminus can significantly impact the efficiency of conjugation to biomolecules. For instance, in the development of antibody-drug conjugates (ADCs), maleimide (B117702) groups are commonly used to react with cysteine thiols. acs.org Bromoacetamido groups offer an alternative for such thiol-specific conjugations. The efficiency of these reactions can be high, leading to homogenous products with a well-defined drug-to-antibody ratio (DAR). acs.org In a study developing an anti-CEA antibody-dye conjugate, a bromoacetamido-functionalized linker was successfully conjugated to the reduced sulfhydryl groups of the antibody. nih.gov
Rational Design Principles for New Bromo-PEG-Boc Analogs to Address Specific Research Challenges
The rational design of new Bromo-PEG-Boc analogs is driven by the need to address specific challenges in various research areas, from drug delivery to materials science. researchgate.netnih.gov The key principles revolve around optimizing the linker's properties to achieve a desired biological or chemical outcome.
Modulating Physicochemical Properties: A primary design consideration is to fine-tune the physicochemical properties of the final conjugate. This includes adjusting the PEG chain length to control solubility, size, and steric hindrance. researchgate.netamericanpharmaceuticalreview.com For instance, branched PEG structures can be introduced to create a more significant hydrodynamic volume, which can be beneficial for reducing non-specific binding. iris-biotech.de
Controlling Biological Interactions: The linker is not just a passive spacer; it can actively influence the biological behavior of the conjugate. In PROTAC design, the linker's length, rigidity, and attachment points are critical for achieving the optimal orientation of the two ligands to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase. researchgate.net Computational methods are increasingly being used to guide the rational design of these linkers, although empirical optimization is still largely required. researchgate.net
Incorporating Cleavable Moieties: For applications where the release of a payload is desired at a specific site, cleavable linkers can be incorporated into the Bromo-PEG-Boc backbone. These cleavable units can be designed to be sensitive to specific physiological conditions, such as pH changes or the presence of certain enzymes. nih.gov This allows for controlled drug release, enhancing therapeutic efficacy and reducing off-target effects.
Introducing Bioorthogonal Handles: To enable highly specific and efficient conjugation reactions in complex biological environments, bioorthogonal reactive groups can be incorporated into the linker design. issuu.com For example, introducing an azide (B81097) or alkyne group allows for "click chemistry" reactions, which are known for their high efficiency and specificity. issuu.com This approach has been used to modify antibodies with high precision. acs.org
By systematically varying these design parameters, researchers can create a diverse library of Bromo-PEG-Boc analogs, each tailored to meet the demands of a specific research challenge.
Analytical Characterization Methodologies in Bromo Peg9 Boc Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of Bromo-PEG9-Boc. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques utilized for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom within the molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed.
In a typical ¹H NMR spectrum of a related compound, TPPA-PEG9-Boc, the numerous ethylene (B1197577) glycol units of the PEG9 chain produce a characteristic complex multiplet signal in the range of 3.25-3.68 ppm. rsc.org The nine protons of the tert-butyl group of the Boc protector are observed as a sharp singlet at approximately 1.43 ppm. rsc.org The methylene (B1212753) protons adjacent to the bromo group in this compound would be expected to show a distinct triplet signal, shifted downfield due to the deshielding effect of the bromine atom.
The ¹³C NMR spectrum offers complementary information. For TPPA-PEG9-Boc, the carbons of the PEG chain resonate in a cluster of peaks around 70 ppm. rsc.org The quaternary carbon and the methyl carbons of the Boc group typically appear at approximately 79.04 ppm and 28.42 ppm, respectively. rsc.org The carbon atom directly bonded to the bromine in this compound would exhibit a signal at a chemical shift indicative of halogenation, typically in the range of 30-40 ppm.
Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and providing evidence of its elemental composition. Due to the presence of a bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) of nearly equal natural abundance, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. The molecular ion peak (M) will be accompanied by an (M+2) peak of almost equal intensity, a definitive signature for a monobrominated compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental formula.
| Technique | Key Findings for this compound Analogues |
| ¹H NMR | PEG chain protons: ~3.25-3.68 ppm (multiplet) rsc.org |
| Boc group protons: ~1.43 ppm (singlet) rsc.org | |
| ¹³C NMR | PEG chain carbons: ~70 ppm (cluster of peaks) rsc.org |
| Boc quaternary carbon: ~79.04 ppm rsc.org | |
| Boc methyl carbons: ~28.42 ppm rsc.org | |
| Mass Spec. | Presence of M and M+2 peaks in ~1:1 ratio, confirming one bromine atom. |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for determining the purity of this compound and for its isolation during synthesis. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for purity assessment.
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For PEGylated compounds like this compound, reversed-phase HPLC (RP-HPLC) is often used. A nonpolar stationary phase (e.g., C18) is typically paired with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile, sometimes with additives like trifluoroacetic acid (TFA).
The purity of this compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of related compounds, such as Bromo-PEG6-Boc and Bromo-PEG1-C2-Boc, often report purities exceeding 98.00%, as determined by HPLC. glpbio.comchemscene.com
| Chromatographic Method | Application in this compound Analysis | Typical Purity Levels Reported for Analogues |
| RP-HPLC | Purity assessment and quantification of impurities. | >98.00% glpbio.comchemscene.com |
| Column Chromatography | Preparative isolation and purification post-synthesis. rsc.org | N/A |
Advanced Techniques for Characterizing Conjugation Efficiency and Linker Integrity
Beyond the characterization of the this compound molecule itself, advanced analytical techniques are crucial for evaluating its performance in conjugation reactions and for assessing the integrity of the PEG linker within more complex molecular assemblies, such as antibody-drug conjugates or PROTACs.
The efficiency of the conjugation of this compound to a target molecule can be monitored by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) . This method allows for the separation of the starting materials from the conjugated product, with mass spectrometry providing confirmation of the successful conjugation by identifying the molecular weight of the final product.
The integrity of the PEG linker within a larger conjugate can be investigated using techniques like tandem mass spectrometry (MS/MS) . In MS/MS, the conjugated molecule is isolated in the mass spectrometer and then fragmented. The resulting fragment ions can provide information about the structure of the conjugate, including the site of conjugation and the stability of the PEG linker under specific conditions.
Furthermore, the development of cleavable linkers, while not a direct analysis of this compound, highlights advanced strategies in the field. These linkers allow for the separation of the conjugated molecule from the PEG chain, simplifying the analytical characterization of each component.
Future Perspectives and Emerging Research Directions for Bromo Peg9 Boc
Innovations in PROTAC Linker Design and Optimization
Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic agents that co-opt the cell's own ubiquitin-proteasome system to degrade specific proteins of interest (POIs). mybiosource.com These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. mybiosource.commedchemexpress.com The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability, orientation, and binding cooperativity of the ternary complex (PROTAC-POI-E3 ligase). explorationpub.comnih.gov
PEG-based linkers, such as those derived from Bromo-PEG9-Boc, are frequently used due to their flexibility and ability to improve the solubility and bioavailability of the resulting PROTAC molecule. explorationpub.comprecisepeg.com Innovations in this area focus on optimizing linker length, composition, and rigidity to achieve maximal degradation potency and selectivity. explorationpub.com Research has shown that both the length and chemical nature of the linker are crucial; for example, specific PEG linker lengths can establish favorable van der Waals interactions and hydrogen bonds that stabilize the ternary complex. explorationpub.com
Emerging trends in PROTAC linker design include:
Rigid and Constrained Linkers: While flexible linkers like PEGs are common, there is a growing interest in more rigid structures, such as those incorporating cycloalkane (e.g., piperazine, piperidine) or alkyne motifs. nih.govprecisepeg.com These linkers can improve metabolic stability and provide better control over the spatial orientation of the two ligands, potentially increasing the stability of the ternary complex.
"Clickable" Linkers: The use of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the rapid synthesis of diverse PROTAC libraries by connecting azide- and alkyne-functionalized ligands. nih.gov A Bromo-PEG-Boc scaffold can be readily converted to an azido-PEG-Boc scaffold to participate in such strategies.
Photoswitchable Linkers: To gain temporal and spatial control over protein degradation, researchers are developing linkers that incorporate photosensitive groups like azobenzene. precisepeg.com These linkers can change their conformation upon exposure to specific wavelengths of light, thereby activating or deactivating the PROTAC for precise mechanistic studies.
Linker-Free PROTACs: In a paradigm-shifting development, recent studies have shown that in some cases, the linker may not be necessary at all. nih.gov A "linker-free" PROTAC named Pro-BA demonstrated superior efficacy in degrading its target compared to its linker-containing counterparts, suggesting a new design principle for future degraders. nih.gov
The optimization of these linker parameters remains a key focus, often requiring the synthesis and evaluation of multiple PROTACs with varied linkers to identify the optimal design for a specific target.
Table 1: Comparison of PROTAC Linker Strategies
| Linker Strategy | Key Feature | Advantage(s) | Relevant Compound Type |
|---|---|---|---|
| Flexible Linkers | Alkyl or PEG chains | Improves solubility, bioavailability, and flexibility. explorationpub.comprecisepeg.com | This compound |
| Rigid Linkers | Cycloalkane or alkyne motifs | Enhances metabolic stability and structural pre-organization. precisepeg.com | Piperazine, Triazole |
| Photoswitchable Linkers | Light-sensitive groups (e.g., azobenzene) | Provides spatial and temporal control over activity. precisepeg.com | Azobenzene |
| Linker-Free Design | Direct conjugation of ligands | Potential for superior efficacy and simplified structure. nih.gov | Pro-BA |
Advancements in Scalable and Sustainable Synthetic Methodologies for Functionalized PEGs
The increasing use of PEGylated compounds in medicine and research necessitates the development of synthetic methods that are not only efficient but also scalable and environmentally sustainable. acs.orgrsc.org Traditional organic synthesis often relies on large volumes of hazardous solvents and produces significant waste. rsc.orgnih.gov Green chemistry principles are now being applied to address these issues in the synthesis of functionalized PEGs.
Key advancements in this area include:
Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. rsc.orgresearchgate.net Micellar catalysis, where surfactants form nanoreactors in water, can enhance the solubility of organic reagents and accelerate reaction rates, reducing the need for organic solvents. rsc.org Researchers have successfully applied aqueous micellar conditions to key reactions like Sonogashira couplings, improving yield and sustainability simultaneously. nih.gov
Water-Based Boc Strategy: The Boc protecting group, present in this compound, is inherently aligned with green chemistry principles because its removal via acid treatment generates only gaseous byproducts (isobutylene and carbon dioxide). researchgate.net Researchers are developing methods for solid-phase peptide synthesis (SPPS) in water using Boc-protected amino acids, often assisted by microwave irradiation to speed up reactions. researchgate.net These principles are directly transferable to the synthesis and manipulation of PEG-based reagents.
Efficient One-Pot Procedures: Methodologies that combine multiple synthetic steps into a single operation (a "one-pot" reaction) reduce waste, time, and resource consumption. A one-pot procedure has been developed for synthesizing PEG-bisphosphonates from an acid chloride precursor, demonstrating a more efficient pathway to functionalized PEGs. beilstein-journals.org
Recyclable Reaction Media: Some green solvents can also be recovered and reused. Polyethylene (B3416737) glycol itself (e.g., PEG-400) has been successfully used as a recyclable reaction medium and catalyst for certain organic reactions, offering a circular approach to synthesis. rsc.org
These sustainable methodologies are critical for the large-scale, cost-effective, and environmentally responsible production of well-defined, functionalized PEGs like this compound, which are essential building blocks for modern therapeutics. nih.govrsc.org
Table 2: Green Chemistry Approaches in Functionalized PEG Synthesis
| Approach | Principle | Benefit(s) |
|---|---|---|
| Aqueous Micellar Catalysis | Use water as a solvent with surfactants to create nanoreactors. rsc.org | Reduces organic solvent waste, can increase reaction rates. rsc.orgnih.gov |
| Water-Based Boc Deprotection | Perform reactions with Boc-protected compounds in water. researchgate.net | Environmentally friendly solvent; deprotection yields only gaseous byproducts. researchgate.net |
| One-Pot Synthesis | Combine multiple reaction steps into a single procedure. beilstein-journals.org | Increases efficiency, reduces waste and purification steps. beilstein-journals.org |
| Recyclable Media | Use of solvents that can be recovered and reused, such as PEG-400. rsc.org | Minimizes waste, improves process economy. rsc.org |
Potential for Integration into Advanced Chemical Biology Tools and Methodologies for Mechanistic Studies
Beyond its role in therapeutics, this compound and similar heterobifunctional linkers are valuable components for constructing advanced tools to probe biological systems and elucidate complex mechanisms. nih.gov The ability to link different molecular entities with precise control over spacing and properties is crucial for creating sophisticated probes.
Potential applications in this domain include:
Chemoselective Probes for Metabolomics: In metabolomics, researchers aim to detect and quantify small molecule metabolites in complex biological samples. Advanced tools, such as chemoselective probes immobilized on magnetic beads, can capture specific classes of metabolites, improving detection sensitivity by up to a million-fold. uu.se A linker like this compound is ideal for tethering the chemoselective "capture" tag to the solid support (the bead), providing the necessary spacing and solubility for efficient target binding. uu.se
DNA-Encoded Libraries (DELs): DEL technology enables the screening of vast numbers of compounds by tagging each small molecule with a unique DNA barcode. nih.gov The synthesis of these libraries requires robust and versatile linkers to connect the small molecule to the DNA tag. The orthogonal reactive ends of this compound make it a suitable candidate for this conjugation, allowing a small molecule to be attached via one end and the DNA oligonucleotide via the other.
Probes for In-Vivo Imaging and Tracking: Bioorthogonal PEG linkers are used to attach fluorescent dyes or other reporter tags to biomolecules, enabling their visualization and tracking within living cells or organisms. axispharm.com The bromo and protected amine functionalities of the scaffold allow for the sequential attachment of a targeting moiety and an imaging agent, creating a probe that can report on the location and interactions of a specific biological target.
Controlled Mechanistic Studies: As mentioned in the context of PROTACs, incorporating elements like photoswitches into linkers allows for external control over molecular function. precisepeg.com This enables researchers to turn a biological process on or off at will, providing powerful insights into its underlying mechanism. The flexible and biocompatible PEG chain is an important component of many such advanced, stimulus-responsive tools.
The defined structure and bifunctionality of this compound make it an enabling tool for chemical biologists, facilitating the design and synthesis of next-generation probes to dissect cellular pathways with unprecedented precision.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Bromo-PEG9-Boc with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent selection, and stoichiometry). Use orthogonal protecting groups to minimize side reactions. Characterization via H/C NMR and HPLC-MS is essential to confirm purity and structure. Ensure anhydrous conditions to prevent hydrolysis of the Boc group .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Monitor degradation via HPLC and quantify impurities using mass spectrometry. Compare results against ICH Q1A guidelines for pharmaceutical stability testing .
Q. What analytical techniques are most reliable for characterizing this compound’s molecular weight and polydispersity?
- Methodological Answer : Size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) provides accurate molecular weight distribution. MALDI-TOF mass spectrometry is recommended for precise determination of PEG chain length and Boc group integrity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when conjugating this compound to biomolecules without damaging functional groups?
- Methodological Answer : Employ a PEO (Population, Exposure, Outcome) framework:
- Population : Target biomolecule (e.g., peptides, oligonucleotides).
- Exposure : Controlled pH (6.5–7.5) and low-temperature conditions to preserve biomolecule integrity.
- Outcome : Quantify conjugation efficiency via fluorescence labeling or UV-Vis spectroscopy. Use kinetic studies to identify optimal reaction time .
Q. What strategies address contradictory data in solubility studies of this compound across different solvent systems?
Systematically vary solvent polarity (e.g., DMSO, THF, water) and measure solubility via turbidimetry.
Use Hansen solubility parameters to model interactions.
Cross-validate with molecular dynamics simulations to resolve discrepancies between experimental and theoretical data .
Q. How should researchers design experiments to evaluate the impact of PEG chain length (n=9) on this compound’s pharmacokinetic properties?
- Methodological Answer : Follow the PICOT framework:
- Population : In vivo model (e.g., rodents).
- Intervention : this compound vs. analogs with PEGn (n=5, 12).
- Comparison : Plasma half-life, clearance rates.
- Outcome : Bioavailability via LC-MS/MS quantification.
- Time : 24–72 hour sampling intervals. Include negative controls (unmodified compounds) .
Q. What are common pitfalls in interpreting NMR data for this compound due to PEG-related signal broadening?
- Methodological Answer : Mitigate by:
Using high-field NMR (≥500 MHz) and cryoprobes to enhance sensitivity.
Employing F NMR if a fluorine tag is introduced.
Referencing DEPT or HSQC experiments to resolve overlapping peaks .
Methodological Frameworks Referenced
- PICO/PICOT : For structuring clinical or comparative studies .
- FINER Criteria : To evaluate feasibility, novelty, and relevance of research questions .
- Contradiction Analysis : Resolve conflicting data through systematic variation and modeling .
Data Sources & Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
